Hantzsch Thiazole Synthesis: This classic method involves the reaction of α-haloketones with thiourea or thioamides. [, , ] Adapting this approach, a suitably substituted α-haloketone bearing a 2-furyl group could potentially be reacted with thiosemicarbazide to yield 4-(2-Furyl)-2-hydrazino-1,3-thiazole.
Multi-step synthesis from Isoniazid: [] While this specific method yields a 1,2,4-triazole thione derivative, it showcases the potential of multi-step reactions from hydrazide starting materials. Similar strategies could be explored for the synthesis of the target compound.
Chemical Reactions Analysis
Hydrazine Reactivity: The hydrazine moiety can act as a nucleophile, participating in reactions like condensation with aldehydes or ketones to form hydrazones. [] It can also undergo oxidation reactions.
Compound Description: NFTA is a nitrofuran derivative that has been investigated for its carcinogenicity. In studies, it was found to induce a high incidence of lymphocytic leukemia and a low incidence of forestomach tumors in female Swiss mice. []
Relevance: NFTA shares a common structural motif with 4-(2-Furyl)-2-hydrazino-1,3-thiazole: a 2-substituted-4-(2-furyl)-1,3-thiazole core. The key difference lies in the substituent at the 2-position of the thiazole ring, with NFTA featuring an acetamide group while the target compound has a hydrazino group. This structural similarity suggests a potential for overlapping biological activities and metabolic pathways. []
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
Compound Description: This compound is structurally similar to NFTA but with a formamide group instead of an acetamide group at the 2-position of the thiazole ring. It induced urinary bladder carcinomas, low incidences of leukemia, and forestomach tumors in female Swiss mice. []
Relevance: Similar to NFTA, this compound shares the 2-substituted-4-(2-furyl)-1,3-thiazole core with 4-(2-Furyl)-2-hydrazino-1,3-thiazole. The difference lies in the 2-position substituent (formamide) and the presence of a nitro group on the furan ring. The overlapping structural features suggest potential similarities in their biological profiles and metabolic fates. []
Compound Description: This NFTA analog has three fluorine atoms on the acetamide group at the 2-position of the thiazole ring. It was found to induce a high incidence of forestomach tumors in female Swiss mice. []
Relevance: The compound retains the 2-substituted-4-(2-furyl)-1,3-thiazole core found in 4-(2-Furyl)-2-hydrazino-1,3-thiazole, differing in the 2-position substituent (trifluoroacetamide) and the nitro group on the furan ring. The shared core structure suggests the possibility of related biological activities and metabolic pathways. []
2-Amino-4-(5-nitro-2-furyl)thiazole
Compound Description: This nitrofuran derivative, with an amino group at the 2-position of the thiazole ring, induced a high incidence of forestomach tumors in female Swiss mice. []
Relevance: This compound possesses the core structure of 4-(2-Furyl)-2-hydrazino-1,3-thiazole with an amino group at the 2-position and a nitro group on the furan ring. This structural similarity suggests potential overlaps in their biological activities, despite the differences in the specific 2-position substituent and the presence of a nitro group. []
Compound Description: This compound, containing a 1,3,4-thiadiazole ring instead of a 1,3-thiazole ring, was found to induce a high incidence of forestomach tumors in female Swiss mice. []
Relevance: Although this compound differs in the core heterocyclic ring system, it retains the 2-acetamido-4-(5-nitro-2-furyl) motif found in some of the other related compounds. The presence of this shared motif suggests a potential for some degree of similarity in their biological activities and metabolic pathways. []
Compound Description: This compound, with a hydrazide group at the 2-position of the thiazole ring, induced a high incidence of forestomach tumors and a low incidence of lymphocytic leukemia in female Swiss mice. []
Relevance: Sharing the 2-substituted-4-(2-furyl)-1,3-thiazole core with 4-(2-Furyl)-2-hydrazino-1,3-thiazole, this compound differs in the 2-position substituent (formylhydrazino) and the presence of a nitro group on the furan ring. This structural resemblance indicates the possibility of comparable biological activities and metabolic fates. []
Compound Description: This nitrofuran derivative, featuring a dimethylhydrazino group at the 2-position of the thiazole ring, was shown to induce a high incidence of forestomach tumors in female Swiss mice. []
Relevance: This compound shares the 2-substituted-4-(2-furyl)-1,3-thiazole core structure with 4-(2-Furyl)-2-hydrazino-1,3-thiazole, differing in the 2-position substituent (dimethylhydrazino) and the presence of a nitro group on the furan. This structural similarity suggests possible overlaps in their biological activities and metabolic pathways. []
2-Hydrazino-4-(5-nitro-2-furyl)thiazole
Compound Description: This nitrofuran derivative, with a hydrazino group at the 2-position of the thiazole ring, induced a high incidence of forestomach tumors and a low incidence of lymphocytic leukemia in female Swiss mice. []
Relevance: This compound has the same core structure as 4-(2-Furyl)-2-hydrazino-1,3-thiazole, with a hydrazino group at the 2-position and a nitro group on the furan ring. This close structural relationship indicates the potential for very similar biological activities and metabolic fates. []
2-Hydrazino-4-(p-nitrophenyl)thiazole
Compound Description: This compound is similar to 2-Hydrazino-4-(5-nitro-2-furyl)thiazole but with a p-nitrophenyl group instead of a 5-nitro-2-furyl group at the 4-position of the thiazole ring. It induced a low incidence of lymphocytic leukemia in female Swiss mice. []
Relevance: This compound shares the 2-hydrazino-1,3-thiazole core with 4-(2-Furyl)-2-hydrazino-1,3-thiazole. The main difference lies in the substituent at the 4-position of the thiazole ring, with a p-nitrophenyl group instead of a 2-furyl group. This structural similarity, particularly the presence of the hydrazino group at the 2-position, suggests possible similarities in their biological profiles and metabolic fates. []
2-Hydrazino-4-(p-aminophenyl)thiazole
Compound Description: This compound is an analog of 2-Hydrazino-4-(p-nitrophenyl)thiazole with an amino group instead of a nitro group on the phenyl ring at the 4-position of the thiazole ring. It induced a low incidence of lymphocytic leukemia in female Swiss mice. []
Relevance: This compound shares the 2-hydrazino-1,3-thiazole core with 4-(2-Furyl)-2-hydrazino-1,3-thiazole, differing in the 4-position substituent (p-aminophenyl) compared to the target compound's 2-furyl group. This structural similarity, especially the identical hydrazino group at the 2-position, suggests potential similarities in their biological activities and metabolic fates. []
2-Amino-4-(p-nitrophenyl)thiazole
Compound Description: This compound is an analog of 2-Hydrazino-4-(p-nitrophenyl)thiazole with an amino group instead of a hydrazino group at the 2-position of the thiazole ring. It induced a low incidence of lymphocytic leukemia in female Swiss mice. []
Relevance: This compound shares the 2-substituted-4-(p-nitrophenyl)-1,3-thiazole core with 2-Hydrazino-4-(p-nitrophenyl)thiazole, differing only in the 2-position substituent (amino vs. hydrazino). While structurally similar to 4-(2-Furyl)-2-hydrazino-1,3-thiazole, the difference in the 2-position substituent and the presence of a p-nitrophenyl group may lead to differences in their biological activities. []
2-(2-Furyl)-1,3-dithiane
Compound Description: This compound is a 1,3-dithiane derivative with a 2-furyl group at the 2-position. It is used as a nucleophilic acylating agent in organic synthesis. []
Relevance: This compound shares the 2-(2-furyl) motif with 4-(2-Furyl)-2-hydrazino-1,3-thiazole. Although the core heterocycle is different (1,3-dithiane vs. 1,3-thiazole), the shared substituent and its position suggest potential similarities in their reactivity profiles and synthetic applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Edoxaban is an orally bioavailable and potent inhibitor of factor Xa (Kis = 0.561 and 0.903 nM for free and complexed human factor Xa, respectively). It is >10,000-fold selective for factor Xa over thrombin, FVIIa/sTF, FXIa, tPA, aPC, trypsin, plasmin, and chymotrypsin. Edoxaban prolongs prothrombin, activated partial thromboplastin, and thrombin clotting times in a concentration-dependent manner ex vivo in human plasma. Oral administration of edoxaban (0.5-12.5 mg/kg) reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner in rat and rabbit models of venous stasis thrombosis. It also reduces thrombus formation in a rat model of platinum wire-induced venous thrombosis. Formulations containing edoxaban have been used to prevent stroke in patients with atrial fibrillation. Edoxaban Tosylate is the tosylate salt form of edoxaban, an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Edoxaban is administered as edoxaban tosylate. This agent has an elimination half-life of 9-11 hours and undergoes renal excretion. Edoxaban tosylate is an organosulfonate salt obtained by combining equimolar amounts of edoxaban and 4-toluenesulfonic acid. Used (in the form of its monohydrate) for the treatment of deep vein thrombosis and pulmonary embolism. It has a role as an anticoagulant, an EC 3.4. 1.6 (coagulation factor Xa) inhibitor and a platelet aggregation inhibitor. It contains an edoxaban(1+).